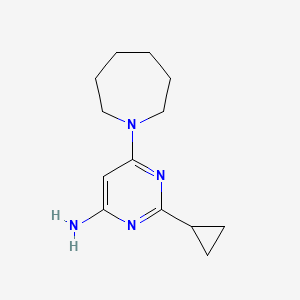
6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine
Overview
Description
6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine is a useful research compound. Its molecular formula is C13H20N4 and its molecular weight is 232.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
6-(Azepan-1-yl)-2-cyclopropylpyrimidin-4-amine is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms, therapeutic applications, and comparative efficacy with similar compounds is crucial for its development in pharmacology.
Chemical Structure and Properties
The compound has a unique structural configuration that includes an azepane ring and a cyclopropyl group attached to a pyrimidine backbone. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways. It interacts with specific enzymes and receptors, potentially leading to:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which can affect cellular processes.
- Receptor Modulation : It may act as an agonist or antagonist at certain receptors, influencing neurotransmitter systems and cellular signaling.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its utility in treating infections.
- Neuroprotective Effects : Its interaction with neurotransmitter receptors suggests possible applications in neurodegenerative diseases.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.
Table 1: Comparative Biological Activities of Similar Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| This compound | Anticancer | |
| 1-(6-Chloro-2-cyclopropylpyrimidin-4-yl)azepane | Antimicrobial | |
| 2-(Azepan-1-yl)-6-phenylpyrimidine | Neuroprotective |
Case Study Insights
A study highlighted in PubMed Central examined the structure–activity relationship (SAR) of pyrimidine derivatives, including those similar to this compound. The findings suggested that modifications at specific positions on the pyrimidine ring significantly influenced biological activity against ESKAPE pathogens, underscoring the importance of structural nuances in drug design .
Properties
IUPAC Name |
6-(azepan-1-yl)-2-cyclopropylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4/c14-11-9-12(16-13(15-11)10-5-6-10)17-7-3-1-2-4-8-17/h9-10H,1-8H2,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRYCMFVAVHXIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC(=NC(=C2)N)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















